2-Methoxybenzimidamide acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

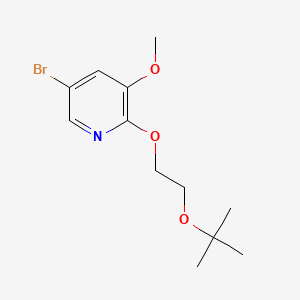

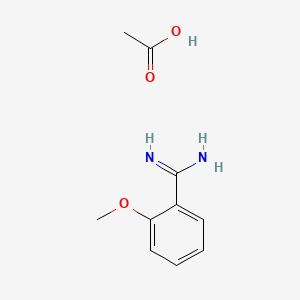

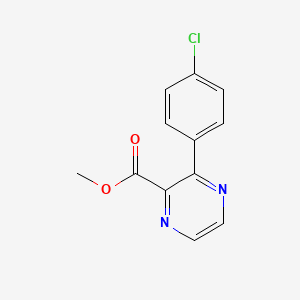

2-Methoxybenzimidamide acetate is a synthetic compound that belongs to the family of benzimidazole derivatives. It has a molecular formula of C10H14N2O3 and a molecular weight of 210.233 . This compound is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of benzimidazole derivatives, which includes 2-Methoxybenzimidamide acetate, involves a simple process with high yield and efficiency . Specifically, this process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

2-Methoxybenzimidamide acetate may exhibit significant antioxidant properties . Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. The compound’s potential to act as an antioxidant makes it valuable for research in preventing or treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

Antibacterial Applications

The antibacterial activity of benzamide derivatives, including 2-Methoxybenzimidamide acetate, is of great interest in the development of new antimicrobial agents. These compounds can be tested against various gram-positive and gram-negative bacteria to explore their efficacy in inhibiting bacterial growth, which is essential in the fight against antibiotic-resistant strains .

Metal Chelation

Metal chelators are agents that can bind to metal ions, forming stable complexes. 2-Methoxybenzimidamide acetate could be researched for its metal chelating activity , which is beneficial in treating metal poisoning or in the development of contrast agents for imaging techniques in medical diagnostics .

Drug Discovery

Benzamides, including 2-Methoxybenzimidamide acetate, are a significant class of compounds widely used in drug discovery. They have potential applications in the treatment of various conditions such as hyperactivity, cancer, and hypercholesterolemia. The compound’s role in the synthesis of new drugs could be a promising area of research .

Nanotechnology in Biomedicine

Nanotechnology is a rapidly evolving field with applications in biomedicine. 2-Methoxybenzimidamide acetate could be utilized in the design and development of manganese-based nanoparticles. These nanoparticles have potential applications in drug delivery, wound healing, and treatment of ischemic diseases due to their unique properties .

Synthesis of Value-Added Chemicals

The acetate group in 2-Methoxybenzimidamide acetate could be of interest in microbial biotechnology. For instance, acetogenic bacteria can convert C1 gases into acetate, which is a value-added chemical. Research into the utilization of 2-Methoxybenzimidamide acetate in such processes could contribute to the production of chemicals while also aiding in greenhouse gas removal .

Eigenschaften

IUPAC Name |

acetic acid;2-methoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.C2H4O2/c1-11-7-5-3-2-4-6(7)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUYOMWHIKYEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=CC=C1C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856760 |

Source

|

| Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxybenzimidamide acetate | |

CAS RN |

184778-39-0 |

Source

|

| Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)